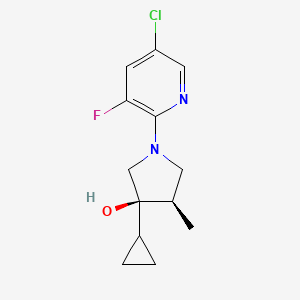

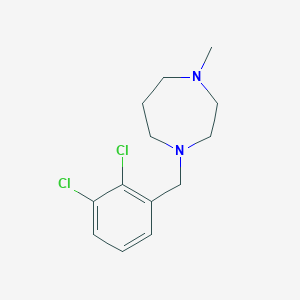

3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of naphthalene derivatives often involves multi-step chemical reactions. For instance, Miyake et al. (1977) described the synthesis of 2-substituted amino-5-amino-6-hydroxy-1, 2, 3, 4-tetrahydro-1-naphthalenols starting with naphthalenone derivatives, highlighting the complex pathways involved in creating naphthalene-based compounds (Miyake et al., 1977). Similarly, Agrawal et al. (2014) synthesized new 1, 3-diarylnaphthalenes and 1, 3-diaryl-7-nitro naphthalene through interactions with benzylpyridinium bromide, indicating the versatility of naphthalene modifications (Agrawal et al., 2014).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is often determined using X-ray crystallography. Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and analyzed their solid-state properties through X-ray single crystallography, revealing insights into their molecular arrangement and hydrogen bonding interactions (Younes et al., 2020).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, the reactivity towards nitration and the ability to form complex structures through reactions with other chemical entities are notable. Nose and Suzuki (2001) discussed the nitration of benzenedicarboxylic and naphthalenecarboxylic acid esters, showcasing the chemical reactivity of naphthalene compounds under specific conditions (Nose & Suzuki, 2001).

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structure. Ghodke et al. (2021) synthesized a new aromatic m-catenated diamine and a series of novel aromatic polyamides, characterizing them in terms of solubility, thermal stability, and crystallinity, providing insights into the physical characteristics of such compounds (Ghodke et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of naphthalene derivatives are crucial for their potential applications. The study by Vione et al. (2005) on the nitration of naphthalene in aqueous systems highlights the chemical stability and reactivity of naphthalene compounds under environmental conditions, providing a comprehensive understanding of their chemical behavior (Vione et al., 2005).

Propiedades

IUPAC Name |

3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-17(13-7-3-8-14(11-13)19(21)22)18-16-10-4-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11H,1-2,5,9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARGGXKTSAVTCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5327249 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclopropyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B5672101.png)

![9-(6-methyl-3-pyridazinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5672120.png)

![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine](/img/structure/B5672131.png)

![5-(aminosulfonyl)-N-[1-(3-chlorophenyl)cyclopropyl]-2-fluorobenzamide](/img/structure/B5672136.png)

![8-[5-(4-isopropylphenyl)-3-methyl-1H-pyrazol-1-yl]quinoline](/img/structure/B5672149.png)

![N-[(5-bromo-2-thienyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5672172.png)

![3-{1-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5672178.png)

![N-benzyl-9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5672181.png)